molecular formula C10H11N5OS2 B5851334 1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

Cat. No.: B5851334
M. Wt: 281.4 g/mol
InChI Key: MMBYMITUDSECBC-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stages of synthesis . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea involves its interaction with biological targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is unique due to the presence of both the oxadiazole and thiourea moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a versatile compound in scientific research.

Properties

IUPAC Name

1-amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS2/c1-18-10-15-14-8(16-10)6-2-4-7(5-3-6)12-9(17)13-11/h2-5H,11H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYMITUDSECBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=C(C=C2)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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